1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene
Overview
Description
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene is a chemical compound that is universally applied in diversified sectors . It exhibits a colorless liquid appearance . It is insoluble in water but miscible with organic solvents .
Chemical Reactions Analysis
The molecular formula of this compound is C8H5ClF4 . Its molecular weight is 212.57 .Scientific Research Applications
Polyimide Synthesis and Applications
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene and its derivatives have been utilized in the synthesis of soluble fluoro-polyimides, which are obtained by reacting fluorine-containing aromatic diamines with aromatic dianhydrides. The resulting polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-quality and purity polyimide films (Xie et al., 2001).
Organoboronic Acids and Esters in Drug Design
The compound has also been implicated in the development of organoboronic acids and esters, where the introduction of a fluorinated moiety significantly alters the biological activities of molecules. This strategy has been extensively utilized in drug design, especially focusing on the trifluoromethyl group (CF3) due to its properties as a lipophilic electron-withdrawing group (Zhao & Hu, 2012).
Synthesis and Characterization of Novel Fluorine-Containing Compounds
Novel fluorine-containing polyetherimides have been synthesized using compounds derived from this compound. These compounds have been extensively characterized by various spectroscopic methods and exhibit properties that make them suitable for potential applications in the field of materials science (Xin-hai, 2010).
Properties
IUPAC Name |
1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF7/c10-6-2-5(9(15,16)17)1-4(7(6)11)3-8(12,13)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDUKYNROUJZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(F)(F)F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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